molecular formula C26H26N4O4S B2907733 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-01-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2907733
CAS No.: 1021055-01-5
M. Wt: 490.58
InChI Key: YKCWJVSXRURCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, a scaffold renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Structurally, it features:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, introducing a sulfone moiety that enhances solubility and metabolic stability .
  • A 3-methoxybenzyl substituent on the carboxamide group, which may facilitate hydrogen bonding with biological targets, as seen in kinase inhibitors like dinaciclib .
  • A phenyl group at position 6 and a methyl group at position 3, contributing to steric bulk and lipophilicity, respectively .

The compound’s molecular weight is 470.6 g/mol, with a SMILES string reflecting its complex heterocyclic architecture .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-17-24-22(26(31)27-15-18-7-6-10-21(13-18)34-2)14-23(19-8-4-3-5-9-19)28-25(24)30(29-17)20-11-12-35(32,33)16-20/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCWJVSXRURCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Pyrazolo[3,4-b]pyridine
  • Functional Groups : Dioxidotetrahydrothiophen moiety, methoxybenzyl group, and carboxamide.

Molecular Formula

C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S

Molecular Weight

396.51 g mol396.51\text{ g mol}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. The pyrazolo[3,4-b]pyridine scaffold is known for its diverse pharmacological properties, including:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
  • Antioxidant Activity : The presence of the dioxidotetrahydrothiophen group may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)2.59
Compound BHela (Cervical)2.35
Compound CK-562 (Leukemia)5.12

These findings suggest that the compound may possess similar or enhanced anticancer properties .

In Vitro Studies

In vitro studies have shown that compounds based on the pyrazolo[3,4-b]pyridine framework can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a related compound demonstrated an IC50 value of 7 nM against FGFR1 . The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.

Study 1: Antiproliferative Effects

A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives highlighted the structure-activity relationship (SAR) where modifications to the substituents significantly influenced antiproliferative activity against breast cancer cell lines. The specific derivative containing the dioxidotetrahydrothiophen moiety exhibited enhanced activity compared to its analogs .

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to predict the binding affinity of the compound towards various targets such as CDK2 and CDK9. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells. The docking results indicated strong interactions with critical residues in these enzymes, suggesting a potential mechanism for its anticancer activity .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • The 3-methoxybenzyl group is critical for hydrogen bonding in kinase inhibition, as validated in dinaciclib-inspired designs .
  • Phenyl at R6 correlates with higher anticancer activity compared to thiophene, likely due to improved hydrophobic interactions .

Pharmacokinetic Considerations: The sulfone group reduces logP (predicted ~2.5 vs.

Therapeutic Potential: The compound’s profile aligns with TRK inhibitors () and antitumor agents (), warranting in vivo validation. Patent data () suggest pyrazolo[3,4-b]pyridines may also target autoimmune diseases, expanding its applicability.

Q & A

(Basic) What are the critical parameters for synthesizing this compound with high yield and purity?

Answer:
The synthesis requires meticulous control of reaction conditions, including:

  • Temperature: Optimal ranges (e.g., 100–110°C for cyclization steps) to avoid side reactions .
  • pH: Adjustments during condensation or amide coupling to stabilize intermediates .
  • Catalysts: Use of Pd₂(dba)₃/XPhos for cross-coupling reactions or sodium borohydride for selective reductions .
  • Purification: Employ thin-layer chromatography (TLC) for progress monitoring and high-performance liquid chromatography (HPLC) for final purification .
    Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency .

(Basic) Which spectroscopic and analytical methods are essential for confirming the compound’s structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl, tetrahydrothiophene) and confirm stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography (if applicable): Resolve ambiguous structural features in crystalline derivatives .

(Basic) What initial biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • In Vitro Binding Assays: Screen against G protein-gated inwardly rectifying potassium (GIRK) channels due to structural analogs showing activity here .
  • Enzyme Inhibition Studies: Test kinase or protease inhibition using fluorescence polarization or calorimetry .
  • Cytotoxicity Profiling: Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility/Stability: Perform kinetic solubility assays in PBS and metabolic stability tests in liver microsomes .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Answer:

  • Systematic Substituent Variation: Modify the 3-methoxybenzyl group (e.g., replace with 4-fluorophenethyl) to assess impact on target affinity .
  • Core Scaffold Optimization: Introduce electron-withdrawing groups (e.g., nitro, cyano) to the pyrazolo[3,4-b]pyridine core to enhance metabolic stability .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with GIRK channels or other targets .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with tetrahydrothiophene sulfone) .

(Advanced) How can contradictions in biological activity data across studies be resolved?

Answer:

  • Purity Verification: Re-analyze disputed batches via HPLC and NMR to rule out impurities (>95% purity required) .
  • Orthogonal Assays: Confirm activity using alternative methods (e.g., electrophysiology for GIRK activation vs. calcium flux assays) .
  • Structural Analog Comparison: Cross-reference data from analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives) to identify trends .
  • Target Selectivity Profiling: Screen against related off-targets (e.g., other potassium channels) to rule out polypharmacology .

(Advanced) What in vivo models are suitable for evaluating its therapeutic potential in neurological disorders?

Answer:

  • Pain Models: Use murine acetic acid writhing or chronic constriction injury (CCI) models to assess analgesic effects, given GIRK’s role in pain modulation .
  • Epilepsy Models: Test in pentylenetetrazol (PTZ)-induced seizures to evaluate anticonvulsant activity .
  • Pharmacokinetics (PK): Conduct bioavailability studies in rodents, focusing on blood-brain barrier penetration via LC-MS/MS quantification .
  • Toxicology: Assess acute toxicity (LD₅₀) and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

(Advanced) How can computational methods guide the optimization of its metabolic stability?

Answer:

  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., methoxybenzyl O-demethylation) .
  • CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester prodrugs) to improve oral bioavailability .

(Basic) What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Reproducibility: Ensure consistent catalyst activity (e.g., Pd catalysts in cross-couplings) across batches .
  • Purification at Scale: Transition from column chromatography to centrifugal partition chromatography (CPC) for cost-effective purification .
  • Thermal Safety: Conduct differential scanning calorimetry (DSC) to assess exothermic risks during large-scale reactions .

(Advanced) How can crystallography or advanced NMR techniques resolve stereochemical uncertainties?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with its target (e.g., GIRK channel fragment) to determine binding conformation .
  • NOESY NMR: Detect nuclear Overhauser effects (NOEs) to assign relative configurations of the tetrahydrothiophene ring .
  • Chiral HPLC: Separate enantiomers if racemization occurs during synthesis .

(Advanced) What strategies can mitigate off-target effects in functional assays?

Answer:

  • Counter-Screening: Test against panels of unrelated targets (e.g., GPCRs, ion channels) to identify selectivity .
  • CRISPR Knockout Models: Use GIRK-knockout cell lines to confirm on-target activity .
  • Dose-Response Analysis: Establish EC₅₀/IC₅₀ ratios to differentiate primary vs. secondary effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.